molecular formula C28H26N2O3 B4195037 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide CAS No. 1022919-10-3

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide

Cat. No.: B4195037
CAS No.: 1022919-10-3
M. Wt: 438.5 g/mol
InChI Key: QGXRMOATNJAHIP-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide typically involves multiple steps. One common approach starts with the condensation of endic anhydride with glycine to form 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid . This intermediate can then be converted into the corresponding isocyanate through an azide intermediate . The isocyanate is then reacted with N-1-naphthyl-3-phenylpropanamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and purifying the final product, would apply.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-naphthalen-1-yl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c31-26(29-22-12-6-10-18-9-4-5-11-21(18)22)23(15-17-7-2-1-3-8-17)30-27(32)24-19-13-14-20(16-19)25(24)28(30)33/h1-12,19-20,23-25H,13-16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXRMOATNJAHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122060
Record name Octahydro-N-1-naphthalenyl-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022919-10-3
Record name Octahydro-N-1-naphthalenyl-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022919-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-N-1-naphthalenyl-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide
Reactant of Route 3
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide
Reactant of Route 5
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(naphthalen-1-yl)-3-phenylpropanamide

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